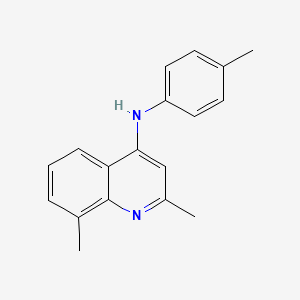

![molecular formula C18H23N3OS B5552858 2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions and the use of specific reagents to introduce different functional groups. For example, the synthesis of similar thiazole derivatives has been demonstrated through reactions involving benzaldehydes and compounds with dimethylamino groups, showcasing the versatility and complexity of synthesizing such compounds (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one" has been elucidated using techniques like X-ray crystallography, providing insights into their spatial arrangement and the orientation of functional groups. These analyses reveal the geometrical and electronic structure characteristics crucial for understanding the compound's reactivity and interaction with other molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical behavior of similar thiazole compounds involves reactions like proton tautomerism and stereoisomerism, highlighting the dynamic nature of such molecules under different conditions. These reactions significantly impact the compound's chemical properties and its potential utility in various applications (Pyrih et al., 2023).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study focused on the synthesis, characterization, and biological activity of a heterocyclic azo-Schiff base ligand derived from similar compounds. This research found that some metal complexes of the ligand showed effective antibacterial and antifungal properties, as well as cytotoxic action against human breast cancer cell lines, suggesting potential use as anti-cancer drugs (Al-adilee & Hasan, 2021).

Corrosion Inhibition

- Benzothiazole derivatives, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect on steel. These studies reveal that such compounds offer high inhibition efficiencies and can be adsorbed onto surfaces by both physical and chemical means, indicating potential applications as corrosion inhibitors (Hu et al., 2016).

Antioxidant Properties

- Research on quinazolin derivatives structurally related to the specified compound showed that some synthesized compounds exhibited excellent scavenging capacity against radicals, highlighting their potential as antioxidants (Al-azawi, 2016).

Synthesis and Characterization of Complexes

- Another study reported on the synthesis and characterization of metal complexes derived from an azo ligand similar to the compound of interest. These complexes exhibited biological activity against several bacterial strains, suggesting their potential application in antimicrobial treatments (Jaber, Kyhoiesh, & Jawad, 2021).

Computational Studies and Cyclooxygenase-2 Inhibition

- A compound with a similar structure was synthesized and structurally characterized, with molecular docking and bioassay studies indicating its potential as a cyclooxygenase-2 inhibitor. This suggests possible applications in the development of anti-inflammatory drugs (Al-Hourani et al., 2016).

Propriétés

IUPAC Name |

(5Z)-2-(azepan-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-20(2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZXWJMRKQULS-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)